3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy-
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Overview
Description
3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- is a chemical compound with the molecular formula C10H4Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of two chlorine atoms at the 7th and 8th positions, a hydroxyl group at the 4th position, and a cyano group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,8-dichloroquinoline and suitable reagents for introducing the cyano and hydroxyl groups.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Stepwise Reactions: The synthesis may involve multiple steps, including halogenation, nitration, reduction, and hydrolysis, to achieve the final product.
Industrial Production Methods
Industrial production of 3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated control systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce amine derivatives, and substitution reactions may result in various substituted quinoline derivatives.
Scientific Research Applications
3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Quinolinecarbonitrile, 5,7-dichloro-4-hydroxy-: Similar structure with chlorine atoms at different positions.
3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy-: Another isomer with chlorine atoms at different positions.
3,7-Dichloro-8-quinolinecarboxylic acid: A related compound with a carboxylic acid group instead of a cyano group.
Uniqueness
The unique positioning of the chlorine atoms and the presence of both hydroxyl and cyano groups in 3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- contribute to its distinct chemical properties and potential applications. These structural features may result in different reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
7,8-dichloro-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O/c11-7-2-1-6-9(8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQZUQIQQZURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640942 |
Source
|
Record name | 7,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-32-7 |
Source
|
Record name | 7,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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